Product packaging for 9-Ethoxyphenazine-1-carboxylic acid(Cat. No.:CAS No. 62256-29-5)

9-Ethoxyphenazine-1-carboxylic acid

Cat. No.: B14545294
CAS No.: 62256-29-5
M. Wt: 268.27 g/mol
InChI Key: UQURXHLRMRRKPT-UHFFFAOYSA-N
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Description

9-Ethoxyphenazine-1-carboxylic acid is a synthetic phenazine derivative of significant interest in biomedical and chemical research. Phenazines are a large class of over 100 natural and 6,000 synthetic nitrogen-containing heterocyclic compounds, known for their diverse biological activities and redox properties . While the specific profile of this ethoxy derivative is under investigation, its core structure is closely related to phenazine-1-carboxylic acid (PCA), a well-studied compound with demonstrated antifungal and antitumor properties . PCA itself has been developed as a commercialized biopesticide in China, underscoring the practical potential of this chemical family . The primary research value of phenazine derivatives lies in their pharmacological activities. Studies on similar compounds, such as phenazine-1-carboxylic acid hydrazide derivatives, have shown potent cytotoxic activity against human cancer cell lines, including HeLa (cervical cancer) and A549 (lung carcinoma) . The mechanism of action for anticancer activity is often associated with the planar structure of the phenazine ring, which may allow it to intercalate into DNA, leading to DNA-strand breaks and apoptosis . Furthermore, the redox activity of phenazines can induce the production of reactive oxygen species (ROS), causing oxidative stress, mitochondrial membrane hyperpolarization, and activation of caspase-3, ultimately triggering programmed cell death . Some phenazine compounds are also reported to inhibit critical enzymes like topoisomerase . Beyond oncology, phenazine derivatives are extensively researched for their antimicrobial effects. They exhibit activity against a broad spectrum of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans . The ethoxy moiety in the 9-position may influence the compound's solubility, membrane permeability, and overall bioactivity, making it a valuable candidate for structure-activity relationship (SAR) studies aimed at developing new anti-infective or chemotherapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O3 B14545294 9-Ethoxyphenazine-1-carboxylic acid CAS No. 62256-29-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62256-29-5

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

9-ethoxyphenazine-1-carboxylic acid

InChI

InChI=1S/C15H12N2O3/c1-2-20-12-8-4-7-11-14(12)17-13-9(15(18)19)5-3-6-10(13)16-11/h3-8H,2H2,1H3,(H,18,19)

InChI Key

UQURXHLRMRRKPT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=NC3=CC=CC(=C3N=C21)C(=O)O

Origin of Product

United States

Molecular and Structural Elucidation of 9 Ethoxyphenazine 1 Carboxylic Acid and Analogs

Spectroscopic Characterization Techniques for Phenazine (B1670421) Derivatives

Spectroscopic techniques are pivotal in the structural determination of novel and known phenazine compounds. By analyzing the interaction of electromagnetic radiation with the molecule, scientists can deduce intricate details about its composition and architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including phenazine derivatives. mdpi.comnih.gov This non-destructive technique provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule.

In the context of phenazine-1-carboxylic acid and its analogs, NMR analysis is crucial for confirming the arrangement of substituents on the phenazine core. researchgate.netresearchgate.net For instance, the ¹H NMR spectrum of phenazine-1-carboxylic acid reveals distinct signals for the aromatic protons. researchgate.net Specifically, three signals corresponding to the protons on one aromatic ring and four signals for the protons on the other fused aromatic ring can be observed. researchgate.net The chemical shifts (δ) of these protons, typically appearing in the downfield region (around 8-9 ppm), are indicative of their deshielded environment within the aromatic system. researchgate.net The acidic proton of the carboxylic acid group is characteristically found at a much lower field, often in the 10-13 ppm range, and may appear as a broad singlet. inflibnet.ac.in

For 9-Ethoxyphenazine-1-carboxylic acid, the presence of the ethoxy group would introduce characteristic signals in both ¹H and ¹³C NMR spectra. A triplet and a quartet in the ¹H NMR spectrum would signify the ethyl group's protons, while the corresponding carbon signals would also be present in the ¹³C spectrum, further confirming the structure. The precise chemical shifts and coupling patterns observed in these spectra allow for the unambiguous assignment of the compound's constitution. chemrxiv.org

Table 1: Representative ¹H NMR Data for Phenazine-1-carboxylic Acid researchgate.net

ProtonChemical Shift (δ, ppm)Multiplicity
H28.57d
H38.08t
H49.02d
H68.38d
H78.02d
H88.04d
H98.32d

Note: d = doublet, t = triplet. Data is illustrative and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Verification

Mass spectrometry (MS) is an indispensable analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.comnih.gov For phenazine derivatives, MS provides definitive verification of the molecular formula by measuring the mass-to-charge ratio (m/z) of the ionized molecule. chemrxiv.orgapsnet.org

In the analysis of this compound (C₁₅H₁₂N₂O₃), high-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement, confirming its elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For carboxylic acids, characteristic fragmentation often involves the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org The presence of the ethoxy group would likely lead to additional specific fragmentation pathways.

Techniques like electrospray ionization (ESI) are commonly used to gently ionize the molecule, often forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. cam.ac.ukufz.de For instance, in the analysis of 2-hydroxyphenazine-1-carboxylic acid, the precursor ion [M+H]⁺ was observed at an m/z of 241.0608. ufz.de This precise mass measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Expected Mass Spectrometric Data for this compound nih.gov

Ion TypeCalculated m/z
[M]268.08
[M+H]⁺269.09
[M-H]⁻267.07

Note: These are theoretical values. Actual measurements may vary slightly.

Single Crystal X-ray Diffraction Analysis of Related Structures

Single crystal X-ray diffraction is a powerful technique that provides the most definitive three-dimensional structural information of a crystalline compound. youtube.com By diffracting X-rays off a single crystal, scientists can determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. rsc.orgresearchgate.netrsc.org

Chromatographic Purification and Purity Assessment

The isolation and purification of a target compound from a reaction mixture or natural extract are critical steps in chemical research. Chromatographic techniques are the primary methods employed for this purpose, separating components based on their differential distribution between a stationary phase and a mobile phase. apsnet.orgacs.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Separation and Quantitation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical and preparative technique for the separation and quantification of organic compounds. chemrxiv.org In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

For phenazine derivatives, including this compound, RP-HPLC is an effective method for both purification and purity assessment. apsnet.orgacs.org The separation is based on the hydrophobicity of the analytes; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The elution order can be controlled by adjusting the composition of the mobile phase.

The purity of a sample of this compound can be accurately determined by analyzing it on an RP-HPLC system equipped with a suitable detector, such as a UV-Vis detector. A pure compound will ideally show a single, sharp peak at a characteristic retention time. The area under this peak is proportional to the concentration of the compound, allowing for quantitative analysis.

Silica (B1680970) Gel Column Chromatography for Crude Extract Fractionation

Silica gel column chromatography is a fundamental and widely used technique for the purification of organic compounds from crude reaction mixtures or natural extracts. apsnet.org This method relies on a polar stationary phase (silica gel) and a less polar mobile phase (an organic solvent or a mixture of solvents). nih.gov

In the context of synthesizing or isolating phenazine derivatives, silica gel chromatography is often the first step in the purification process. nih.govnih.gov The crude material is loaded onto the top of a column packed with silica gel, and a solvent or a gradient of solvents is passed through the column. usgs.govagriculturejournals.cz Compounds are separated based on their polarity; more polar compounds adsorb more strongly to the silica gel and move down the column more slowly, while less polar compounds elute faster.

By collecting fractions of the eluent, different compounds can be isolated. The effectiveness of the separation is often monitored by thin-layer chromatography (TLC). researchgate.netresearchgate.net For the purification of this compound, a suitable solvent system would be chosen to achieve good separation from any starting materials, byproducts, or other impurities.

Thin-Layer Chromatography (TLC) for Monitoring Reaction Progress

Thin-Layer Chromatography (TLC) is a fundamental and highly effective technique for qualitatively monitoring the progress of chemical reactions, including the synthesis of this compound and its analogs. This chromatographic method allows for the rapid separation of compounds in a mixture, providing a visual assessment of the consumption of starting materials and the formation of products over time. The principle relies on the differential partitioning of components between a stationary phase (a thin layer of adsorbent material, such as silica gel, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate via capillary action).

The progression of a reaction, such as the Wohl-Aue synthesis of phenazine derivatives, can be tracked by periodically taking small aliquots from the reaction mixture and analyzing them by TLC. jst.go.jp A TLC plate is typically spotted with a reference sample of the starting material, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane. youtube.com

The position of a compound on a developed TLC plate is characterized by its Retention Factor (Rf), which is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.org

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Different compounds exhibit different Rf values based on their structural properties, polarity, and the specific stationary and mobile phases used. For instance, in the synthesis of phenazine-1-carboxylic acid derivatives, the product is often more polar than the starting aniline (B41778) or nitrophenol precursors, resulting in a lower Rf value on a silica gel plate.

The selection of an appropriate mobile phase (eluent) is critical for achieving clear separation. A variety of solvent systems have been successfully employed for the TLC analysis of phenazine compounds. The choice of eluent depends on the polarity of the specific analogs being separated. For many phenazine derivatives, mixtures of solvents like dichloromethane (B109758) and ethyl acetate (B1210297) or toluene (B28343) and ethyl acetate are effective. nih.govrsc.org One study found that a solvent mixture of benzene (B151609), chloroform, and ethyl acetate (60:40:5) with a Kiesel Gel H and Avicell SF (2:1) adsorbent provided good separation results for various substituted phenazine derivatives. jst.go.jp

Visualization of the separated spots on the TLC plate is often straightforward for phenazine derivatives, as many are colored compounds (typically yellow or red). jst.go.jp The visibility of these colored spots can be enhanced by exposing the plate to acidic vapors, such as concentrated hydrochloric acid. jst.go.jp For colorless compounds or for increased sensitivity, visualization can be achieved by exposing the plate to ultraviolet (UV) light (at wavelengths of 254 nm or 366 nm), which can reveal UV-active compounds as dark spots or fluorescent spots on a fluorescent-indicator-containing plate. nih.gov

The following interactive table provides representative TLC data for phenazine-1-carboxylic acid and related compounds, illustrating the typical conditions used for their analysis.

Table 1: Representative TLC Data for Phenazine Analogs

Compound Mobile Phase (v/v) Stationary Phase Rf Value Detection Method Reference
Phenazine-1-carboxylic acid (PCA) Dichloromethane:Ethyl Acetate (1:1) Silica Gel 0.62 Fungal Activity Assay nih.gov
Phenazine Ethyl Acetate:Chloroform Silica Gel 0.63 - 0.70 Visual (Color) researchgate.net
1-Hydroxyphenazine Benzene:Chloroform:Ethyl Acetate (60:40:5) Kiesel Gel H:Avicell SF (2:1) Higher than β-substituted phenazines Visual (Color), HCl vapor jst.go.jp
4-O-glucosyl, 1-carboxyl-phenazine Dichloromethane:Methanol (9:1) Silica Gel 0.56 - 0.58 UV Light (254/366 nm) nih.gov

Biological Activities and Mechanisms of Action of Phenazine 1 Carboxylic Acid Derivatives

Antifungal Activities and Target Organisms

Phenazine-1-carboxylic acid (PCA) and its derivatives are renowned for their potent antifungal properties against a wide array of plant pathogens. mdpi.comnih.gov This has led to the commercial development of PCA as a biopesticide. mdpi.com The efficacy of these compounds stems from their ability to interfere with crucial fungal processes, from initial spore germination to the development of mature mycelial structures.

PCA demonstrates a significant inhibitory effect on the mycelial growth of numerous pathogenic fungi. nih.gov Studies have shown that PCA can effectively reduce the growth of Botrytis cinerea, the fungus responsible for gray mold disease, with a minimum inhibitory concentration (MIC) of 25 μg/mL. nih.govnih.gov The effective dose required to reduce mycelial growth by 50% (ED50) was found to be as low as 3.12 μg/mL for B. cinerea. nih.gov Research on other fungi, such as Pestalotiopsis kenyana, which causes bayberry blight, also confirms PCA's high efficiency in inhibiting hyphal growth, with a reported EC50 of approximately 2.32 μg/mL. researchgate.net The mechanism often involves disrupting fundamental cellular activities, including nucleic acid and protein synthesis within the fungal pathogen. researchgate.net

The broad-spectrum antifungal activity of Phenazine-1-carboxylic acid has been documented against a diverse range of phytopathogenic fungi. It has been successfully used to combat diseases in important crops like rice, melons, and vegetables. mdpi.comresearchgate.net

Research has confirmed its efficacy against the following pathogens:

Rhizoctonia solani : The causative agent of sheath blight in rice, against which PCA derivatives have shown potent activity. nih.govresearchgate.net

Botrytis cinerea : The fungus causing gray mold on fruits like strawberries and grapes. nih.govnih.gov

Fusarium oxysporum : A soil-borne pathogen causing Fusarium wilt in a variety of plants. ekb.eg

Pestalotiopsis kenyana : A pathogen responsible for blight in bayberry. researchgate.net

Gaeumannomyces graminis : The fungus that causes "take-all" disease in wheat. ekb.eg

Phytophthora capsici : A pathogen that causes blight in peppers and other vegetables. ekb.egnih.gov

Colletotrichum species : Responsible for anthracnose disease in many crops. ekb.egnih.gov

Macrophomina phaseolina : The cause of charcoal rot in soybeans and other species. nih.gov

The table below summarizes the antifungal activity of PCA against various phytopathogenic fungi as reported in scientific literature.

Target FungusDisease CausedReference
Rhizoctonia solaniSheath Blight nih.gov, researchgate.net
Botrytis cinereaGray Mold nih.gov, nih.gov
Fusarium oxysporumFusarium Wilt ekb.eg
Pestalotiopsis kenyanaBayberry Blight researchgate.net
Phytophthora capsiciPhytophthora Blight ekb.eg, nih.gov
Macrophomina phaseolinaCharcoal Rot nih.gov
Colletotrichum truncatumAnthracnose nih.gov

This table is interactive. Click on the headers to sort.

At the cellular level, PCA inflicts significant morphological and physiological damage on fungal cells. Microscopic examination of fungi treated with PCA reveals severe distortions of the hyphae, which appear damaged and malformed. nih.govresearchgate.net Beyond structural damage, PCA impacts key cellular functions. It has been shown to damage the cell membrane, reduce mitochondrial membrane potential, and induce an increase in reactive oxygen species (ROS) levels within the fungal cells. researchgate.net Transcriptomic analysis of P. kenyana treated with PCA showed that a large number of differential genes were related to redox processes and various metabolic pathways, indicating a widespread disruption of cellular homeostasis. researchgate.net

Antibacterial and Antitumor Research on Phenazine (B1670421) Scaffolds

The versatile phenazine scaffold is not only a source of antifungal agents but also a foundation for the development of compounds with antibacterial and antitumor properties. mdpi.commdpi.com While research on many specific derivatives is ongoing, the core structure is recognized for its broad biological potential.

Phenazine-1-carboxylic acid itself exhibits activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, Phenazine-1,6-dicarboxylic acid (PDC) has demonstrated lethal activity against bacteria such as E. coli and Bacillus subtilis. mdpi.com The broader class of phenazine compounds has been a source of clinical drugs; for example, Clofazimine, a riminophenazine, is used in the treatment of leprosy and tuberculosis. mdpi.com The antibacterial mechanism of phenazines is often linked to their ability to undergo redox cycling, generating superoxide (B77818) and other reactive oxygen species that are toxic to bacterial cells. This general activity underscores the potential of derivatives like 9-Ethoxyphenazine-1-carboxylic acid as candidates for further antibacterial investigation.

Selective Anticancer Activity Studies (e.g., against specific cell lines)

Although studies focusing specifically on this compound are limited, extensive research has been performed on the anticancer potential of other phenazine-1-carboxylic acid derivatives. These derivatives have been evaluated for their selective cytotoxic effects against various human cancer cell lines.

For instance, a series of newly synthesized phenazine-1-carboxylic acylhydrazone derivatives were tested for their in vitro antitumor activity against HeLa (human cervical cancer) and A549 (human lung cancer) cell lines. mdpi.com Among the tested compounds, one derivative, (E)-N′-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide, demonstrated particularly good cytotoxic activity. mdpi.comnih.gov

The parent compound, phenazine-1-carboxylic acid (PCA), has also been shown to inhibit the proliferation of the DU145 human prostate cancer cell line in a manner dependent on both concentration and time. medchemexpress.comresearchgate.net Similarly, investigations on the MCF-7 human breast cancer cell line indicated that PCA induces cell death in a dose- and time-dependent fashion. iiserkol.ac.in Other research has highlighted the cytotoxic potential of various phenazine compounds against cancer cells, with some N-alkylphenazin-1-ones showing selective toxicity for cancer cells over normal cells. drugtargetreview.com For example, certain phenazine derivatives exhibited potent cytotoxic activities against the 143B osteosarcoma cell line. nih.gov

Table 1: In Vitro Cytotoxic Activity of Selected Phenazine-1-Carboxylic Acid Derivatives

Compound/Derivative Cell Line(s) Observed Effect
(E)-N′-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide HeLa, A549 Good cytotoxic activity. mdpi.com
Phenazine-1-carboxylic acid (PCA) DU145 (Prostate) Inhibition of cell proliferation. medchemexpress.comresearchgate.net
Phenazine-1-carboxylic acid (PCA) MCF-7 (Breast) Induction of cell death. iiserkol.ac.in
Phenazine derivative 4 143B (Osteosarcoma) Potent cytotoxic activity (IC₅₀ of 0.16 µM). nih.gov
Phenazine derivative 5 143B (Osteosarcoma) Cytotoxic activity (IC₅₀ of 20.0 µM). nih.gov

Mechanism of Cytotoxic Activity in Cell Cultures

The mechanisms underlying the cytotoxic activity of phenazine derivatives have been a key area of investigation, although specific data for this compound is not available. For the parent compound, PCA, studies suggest its anticancer effects are mediated through the induction of apoptosis (programmed cell death). medchemexpress.com

In human prostate cancer cells (DU145), PCA was found to increase the generation of reactive oxygen species (ROS). researchgate.net This oxidative stress triggers pro-apoptotic signaling pathways, including the depolarization of the mitochondrial membrane, leading to both caspase-dependent and caspase-independent apoptosis. researchgate.net The process involves the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), which facilitates the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria. researchgate.net

Other phenazine derivatives are also thought to exert their effects through mechanisms involving apoptosis. acs.org For example, certain phenazine cations have been shown to localize in lysosomes and, upon irradiation, cause lysosomal membrane permeabilization. acs.orgnih.gov This disruption leads to a form of lysosome-dependent cell death that can involve both necrosis and caspase-dependent apoptosis. acs.orgnih.gov However, for some derivatives, the precise mechanism remains under investigation, with studies on MCF-7 cells treated with PCA suggesting that the observed cell death may occur through a non-apoptotic pathway. iiserkol.ac.in

Quorum Sensing Modulation Research

There is no specific information available regarding the role of this compound in quorum sensing (QS). However, the production of its parent molecule, PCA, by bacteria is known to be tightly regulated by QS systems. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. nih.govapsnet.org

In bacteria like Pseudomonas aeruginosa, the production of phenazines is regulated by multiple, intertwined QS circuits, including the LasI/LasR and RhlI/RhlR systems, which use acyl-homoserine lactones (AHLs) as signaling molecules. nih.govapsnet.org These systems control the expression of the phz gene clusters responsible for PCA biosynthesis. researchgate.net Research has shown that QS-mediated regulation of phenazine production can be significant; for instance, it was found to be enhanced in P. aeruginosa isolates that had evolved resistance to the antibiotic ciprofloxacin. nih.govnih.gov This suggests a link between QS, phenazine production, and bacterial survival strategies. nih.gov The regulation is complex, with different QS systems sometimes having distinct effects on the expression of the two different phenazine biosynthetic gene clusters (phz1 and phz2) present in some P. aeruginosa strains.

Investigation of Phloem Mobility and Systemic Activity in Plants

The systemic movement of compounds within a plant is crucial for their effectiveness as agricultural agents. Research in this area has focused on the parent compound PCA, which is known to have poor phloem mobility. mdpi.com There is no specific research on the phloem mobility of this compound.

To overcome the limited phloem mobility of PCA, researchers have designed and synthesized various conjugates. A common strategy is to attach amino acids to the PCA molecule. mdpi.comnih.gov This approach is based on the hypothesis that the resulting conjugate can be recognized and transported by the plant's endogenous amino acid transport systems.

Several studies have demonstrated the success of this strategy:

Conjugating PCA with L-alanine resulted in a derivative (L-PA) that exhibited phloem mobility in Ricinus communis (castor bean) seedlings. nih.gov

A series of 12 different L-amino acid conjugates of PCA were synthesized, and nine of them were detected in the phloem sap of castor beans, confirming that this approach can successfully impart phloem mobility. mdpi.com

Interestingly, the site of amino acid attachment matters. Attaching amino acids to the 7-position of the phenazine ring was found to enhance phloem mobility more effectively than conjugating them to the carboxyl group of PCA. nih.govtandfonline.com

While not studied specifically for this compound, the "ion trap" effect is a well-established physicochemical principle that governs the phloem translocation of many xenobiotics, particularly weak acids. The phloem has a relatively high pH (around 8.0) compared to the more acidic xylem and apoplast (pH 5.0-6.0).

According to this model, a weak acid can exist in a more lipid-soluble, non-ionized form in the acidic environment outside the phloem. This form allows it to diffuse across the phloem cell membranes. Once inside the alkaline environment of the phloem's sieve tubes, the weak acid dissociates into its less lipid-soluble, ionized (anionic) form. This charged form is "trapped" within the phloem because it cannot easily diffuse back across the membrane, leading to its accumulation and long-distance transport within the phloem sap. This principle is a key consideration in the design of phloem-mobile pesticides.

Studies on the distribution of phloem-mobile PCA conjugates are crucial to confirm their systemic activity. Research involving PCA-amino acid conjugates has tracked their movement from the point of application to other parts of the plant.

For example, after applying a PCA-L-alanine conjugate to the upper leaves of rice seedlings, researchers attempted to measure its accumulation in the lower leaves to see if it could inhibit the growth of the fungus Rhizoctonia solani. nih.gov While the compound was shown to be phloem-mobile in castor beans, the pot experiment on rice did not show significant inhibition, possibly due to poor absorption or insufficient accumulation in the target tissues under those specific experimental conditions. nih.gov In another study, the concentration of the L-PA conjugate in Ricinus communis phloem sap was observed to increase over time, reaching a maximum concentration within 5 hours, demonstrating successful loading and transport in the phloem. nih.gov

Structure Activity Relationship Sar Studies of 9 Ethoxyphenazine 1 Carboxylic Acid and Its Analogs

Impact of Substituents on Phenazine (B1670421) Core Bioactivitynih.govresearchgate.net

The type and position of substituent groups on the phenazine core are critical determinants of its biological activity. nih.gov The planar, nitrogen-containing heterocyclic structure of phenazine, a pyrazine (B50134) ring with two annulated benzene (B151609) rings, provides a versatile scaffold for chemical modification. nih.gov The diverse chemical and physical properties of phenazine derivatives, such as their redox and fluorescent characteristics, are directly influenced by the functional groups attached to this core. nih.gov

The introduction of various substituents, such as alkyl, halogen, and methoxy (B1213986) groups, onto the phenazine ring system significantly modulates the biological activity. For instance, the presence of these groups can alter the electronic and lipophilic properties of the molecule, which in turn affects its interaction with biological targets. researchgate.net

Research has shown that hydroxylation and hydroxy-methylation of the phenazine core are particularly important for its antibiotic activity. nih.gov Furthermore, the presence of halogen groups can also confer significant bioactivity. nih.gov For example, a study on induced phenazine derivatives identified that a compound with a p-chlorophenyl group at the 1,6-position exhibited antimicrobial activity against clinically drug-resistant strains and plant pathogenic bacteria. researchgate.net

The position of these substituents is also crucial. For example, phenazine-1,6-dicarboxylic acid (PDC), which has two carboxyl groups at the 1 and 6 positions, shows lethal activity against both Gram-negative and Gram-positive bacteria. nih.gov

Table 1: Effect of Substituents on Phenazine Bioactivity

Substituent GroupPositionObserved Bioactivity
Hydroxyl, Hydroxy-methylVariousImportant for antibiotic activity nih.gov
p-Chlorophenyl1,6-Antimicrobial activity against resistant strains researchgate.net
Carboxyl1,6-Lethal activity against Gram-negative and Gram-positive bacteria nih.gov

While specific studies focusing solely on the positional influence of the ethoxy group in 9-ethoxyphenazine-1-carboxylic acid are not extensively detailed in the provided context, general principles of SAR in phenazine derivatives suggest that its location would be a critical factor in determining biological efficacy. The electronic and steric effects of the ethoxy group would vary depending on its position on the phenazine ring, thereby influencing the molecule's ability to interact with its biological target. The electron-donating nature of the ethoxy group could impact the redox properties of the phenazine core, which is often linked to its mechanism of action. nih.gov

Modification of the Carboxylic Acid Functionality and its Effect on Bioactivityresearchgate.net

The carboxylic acid group at the 1-position of the phenazine ring is a key site for chemical modification to generate derivatives with altered and potentially improved bioactivities. nih.gov

Systematic modifications of the carboxyl group on phenazine-1-carboxylic acid (PCA) have led to the synthesis of various derivatives, including amides, esters, and acylhydrazines. nih.gov These modifications have been shown to be a useful strategy for expanding the fungicidal scope of PCA. nih.gov

Studies have indicated that converting the carboxylic acid to an amide, acylhydrazine, or ester can result in compounds with significant fungicidal activities. nih.gov For instance, certain amide derivatives of PCA have demonstrated potent antifungal activities. mdpi.com Similarly, acylhydrazine derivatives have also shown promising bioactivity. mdpi.com The conversion of PCA to its amide derivative, phenazine-1-carboxamide (B1678076) (PCN), has been a focus of research due to its strong antagonistic activity against fungal phytopathogens. nih.gov

Table 2: Comparison of Bioactivity of Carboxylic Acid Derivatives

Derivative TypeExample CompoundTarget Organism/Cell LineObserved Activity
AmideDerivative 1 (Figure 1 in source)Gaeumannomyces graminisMore significant antifungal activity than PCA mdpi.com
AmidePhenazine-1-carboxamide (PCN)Fungal phytopathogensStrong antagonistic activity nih.gov
AcylhydrazineCompound 3d (in source)HeLa and A549 cellsGood cytotoxic activity mdpi.com
EsterNot specifiedFungiSignificant fungicidal activities nih.gov

The structural modifications of the carboxylic acid functionality directly correlate with the spectrum of biological activity. The conversion of the acidic carboxyl group to a neutral amide or ester can alter the molecule's polarity, lipophilicity, and hydrogen bonding capabilities, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties and its interaction with target enzymes or receptors.

For example, the free acid group in some phenazine derivatives was found to be detrimental to their antiproliferative activity, whereas the corresponding amide derivatives showed significant anticancer activity. nih.gov This suggests that the charge and hydrogen-bonding potential of the substituent at the 1-position play a crucial role in determining the type and potency of the biological response.

Molecular Design Principles for Enhanced Efficacy and Mobilityresearchgate.netacs.org

The design of new phenazine analogs with enhanced efficacy and mobility is guided by several key principles derived from SAR studies. One important strategy is the conjugation of PCA with other bioactive molecules or moieties that can improve its properties.

For instance, to improve the phloem mobility of PCA, which is known to be lacking, researchers have designed and synthesized conjugates of PCA with N-phenylalanine esters. mdpi.com This approach is inspired by the phloem-systemic fungicide Metalaxyl. mdpi.com The introduction of a carboxylic acid group in these conjugates was found to influence their mobility under different pH conditions, highlighting the importance of the "ion trap" effect in phloem transport. mdpi.com

Biosynthetic Pathways and Microbial Production Research

Natural Occurrence and Isolation from Microorganisms

Phenazines are synthesized by a diverse range of microorganisms, primarily bacteria from the Proteobacteria and Actinobacteria phyla. frontiersin.org The isolation of these compounds has been reported from various environmental sources, including soil and marine habitats. mdpi.comfrontiersin.org

Genetic Basis of Phenazine (B1670421) Biosynthesis

The genetic framework for phenazine production is highly conserved across different bacterial species and revolves around a specific gene cluster.

Identification and Functional Analysis of phz GenesThe biosynthesis of the core phenazine structure is governed by a conserved set of seven genes, organized in the phz operon (phzABCDEFG).frontiersin.orgThis gene cluster is responsible for converting primary metabolites into PCA.frontiersin.orgThe presence of this operon is a key indicator of a microorganism's potential to produce phenazines.frontiersin.org

Beyond the core cluster, many phenazine-producing bacteria possess additional modification genes that convert PCA into a diverse array of derivatives. For example:

phzO codes for a protein that can hydroxylate PCA. frontiersin.org

phzM encodes a methyltransferase. frontiersin.org

phzS codes for a flavin-dependent hydroxylase.

phzH is responsible for converting the carboxyl group of PCA into a carboxamide.

Genetic engineering studies, such as knocking out specific phz genes, have been instrumental in confirming their functions and in increasing the yield of specific phenazine compounds for biotechnological applications. frontiersin.org For example, deleting the phzO gene in P. chlororaphis prevents the conversion of PCA to its hydroxylated form, leading to the accumulation of PCA. frontiersin.org

Enzymatic Steps in Shikimic Acid and Chorismic Acid Pathways Leading to PhenazinesThe journey to synthesizing phenazines begins with the shikimic acid pathway, a central metabolic route in bacteria and plants for the production of aromatic amino acids.frontiersin.orgumich.eduThe biosynthesis of phenazines branches off from this primary metabolic pathway at the key intermediate,chorismic acid.umich.edu

The process involves the following key steps:

Two molecules derived from chorismic acid are required to build the tricyclic phenazine scaffold.

The enzyme PhzE, an aminotransferase, converts chorismic acid into 2-amino-2-deoxyisochorismic acid (ADIC).

Subsequent enzymatic reactions, catalyzed by the products of the other phz genes (PhzA, PhzB, PhzD, PhzF, and PhzG), assemble two molecules of this precursor into the phenazine core.

The final steps involve a series of cyclization, oxidation, and decarboxylation reactions that result in the formation of phenazine-1,6-dicarboxylic acid (PDC), which is then decarboxylated to yield phenazine-1-carboxylic acid (PCA).

Enhancing the metabolic flux through the shikimate pathway, for instance by overexpressing genes for precursor synthesis like phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), has been shown to significantly boost PCA production in engineered strains. frontiersin.org

Role of Gene Homologs in Diversified Phenazine Production

The vast structural diversity observed in naturally occurring phenazines is a direct result of the activity of modifying enzymes, which are often homologs with varied substrate specificities. After the synthesis of the core phenazine scaffold, which leads to compounds like phenazine-1-carboxylic acid (PCA), a suite of enzymes can act upon it to generate derivatives. nih.gov These modifications include hydroxylation, amidation, N-oxidation, and methylation. frontiersin.orgnih.gov For instance, the enzyme PhzS can hydroxylate PCA to form 1-hydroxyphenazine, while PhzH converts PCA to phenazine-1-carboxamide (B1678076). nih.govfrontiersin.org

The formation of an ethoxy group, as seen in 9-ethoxyphenazine-1-carboxylic acid, suggests an O-alkylation reaction. This is analogous to O-methylation, a common modification in the biosynthesis of other natural products, including some phenazines. nih.gov In the biosynthesis of the antibiotic myxin (B609384) in Lysobacter antibioticus, the enzyme LaPhzM, an S-adenosylmethionine (SAM)-dependent O-methyltransferase, is responsible for methylating a hydroxylated phenazine precursor. nih.gov This enzyme exhibits relaxed substrate selectivity, capable of catalyzing the O-methylation of various phenazine structures. nih.gov

While a specific O-ethyltransferase for phenazine biosynthesis has not been characterized, the existence of homologous O-methyltransferases strongly suggests a plausible mechanism for the formation of this compound. It is likely that a gene homolog of known O-alkyltransferases could catalyze the transfer of an ethyl group from a donor molecule, such as S-ethyl-methionine or a related substrate, to a hydroxylated phenazine precursor. Research has shown that some enzymes in the phenazine pathway, like PhzF, can accept O-alkylated derivatives of their substrates, such as O-ethyl-2,3-dihydro-3-hydroxyanthranilic acid, indicating a tolerance for alkyl groups larger than methyl within the biosynthetic machinery. researchgate.net The evolution and horizontal transfer of phenazine biosynthesis genes among different bacterial species further contribute to the diversification of these compounds, making the emergence of novel modifying enzymes, including putative O-ethyltransferases, an ongoing process. nih.gov

Biotechnological Approaches for Enhanced Production

The industrial-scale production of phenazine derivatives is often limited by the low yields obtained from wild-type microbial strains. nih.gov Consequently, significant research has focused on biotechnological strategies to enhance production. As direct microbial production of this compound is not documented, efforts to produce this compound would logically first focus on maximizing the yield of its likely precursor, phenazine-1-carboxylic acid (PCA).

Metabolic engineering of producer strains, typically from the genus Pseudomonas, has proven highly effective. frontiersin.org A primary strategy involves enhancing the metabolic flux towards the shikimic acid pathway, which provides the initial building blocks for PCA. nih.govfrontiersin.org This can be achieved by overexpressing key genes like ppsA (encoding phosphoenolpyruvate synthase) and tktA (encoding transketolase), which increases the cellular pools of the direct precursors phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P). frontiersin.org

Another successful approach is the deletion of genes that encode negative regulators of the phenazine biosynthetic operon or that divert PCA into other derivatives. frontiersin.org For example, knocking out the phzO gene, which encodes an enzyme that converts PCA to 2-hydroxyphenazine (B1496473) derivatives, results in the exclusive accumulation of PCA. frontiersin.org Similarly, deleting regulatory genes like psrA and rpeA has been shown to significantly increase the production of phenazine compounds. researchgate.net

Combining these genetic modifications with the optimization of fermentation conditions, such as media composition and fed-batch strategies, can lead to substantial increases in product titers. frontiersin.org For instance, a genetically engineered strain of Pseudomonas chlororaphis Lzh-T5, incorporating phzO knockout, restoration of phzF, enhancement of the shikimate pathway, and fed-batch fermentation, achieved a PCA production of 10,653 mg/L. frontiersin.org Such a high-yield PCA-producing strain would serve as an ideal chassis for the subsequent introduction of a putative O-ethyltransferase to facilitate the production of this compound.

Interactive Data Table: Genetic Modifications to Enhance Phenazine Production

The following table summarizes research findings on the enhancement of phenazine production through various biotechnological approaches. Users can sort the data by clicking on the column headers.

StrainGenetic ModificationTarget CompoundYield ImprovementReference
Pseudomonas chlororaphis HT66Inactivation of psrAPhenazine-1-carboxamide (PCN)1.66-fold increase researchgate.net
Pseudomonas chlororaphis HT66Inactivation of rpeAPhenazine-1-carboxamide (PCN)3.06-fold increase researchgate.net
Pseudomonas chlororaphis Lzh-T5Knockout of phzOPhenazine-1-carboxylic acid (PCA)Accumulation of PCA as a single product frontiersin.org
Pseudomonas chlororaphis Lzh-T5Overexpression of ppsA and tktAPhenazine-1-carboxylic acid (PCA)Enhanced production frontiersin.org
Pseudomonas chlororaphis Lzh-T5Knockout of parS (regulator)Phenazine-1-carboxylic acid (PCA)Increased PCA production frontiersin.org
Pseudomonas chlororaphis Lzh-T5Combined modifications + fed-batch fermentationPhenazine-1-carboxylic acid (PCA)Final titer of 10,653 mg/L frontiersin.org

Theoretical and Computational Chemistry Studies

Molecular Docking and Binding Affinity Predictions (Hypothetical for derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is invaluable in drug discovery for screening virtual libraries of compounds against a biological target. For derivatives of 9-Ethoxyphenazine-1-carboxylic acid, hypothetical molecular docking studies could be employed to predict their binding affinities and modes of interaction with various enzymes or receptors.

Phenazine (B1670421) derivatives are known for their broad-spectrum biological activities, including antimicrobial and anticancer properties. frontiersin.org For instance, phenazine-1-carboxylic acid (PCA) is a known antibiotic. nih.govfrontiersin.org Derivatives of this compound could be designed to target specific enzymes, such as DNA topoisomerase or lanosterol (B1674476) 14α-demethylase, which are common targets for antimicrobial agents. mdpi.com

A hypothetical docking study could involve modifying the core structure of this compound with different functional groups to enhance interactions with a target's active site. The ethoxy and carboxylic acid groups are key features for interaction; the carboxylic acid can act as a hydrogen bond donor and acceptor, while the ethoxy group can engage in hydrophobic interactions. nih.gov The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), would be calculated to rank the potential efficacy of these hypothetical derivatives.

Table 1: Hypothetical Molecular Docking Results for this compound Derivatives against a Putative Bacterial Kinase

DerivativeModificationPredicted Binding Affinity (kcal/mol)Key Interacting Residues
1 None (Parent Compound)-7.5ASP157, TYR134
2 Addition of an amino group at C7-8.9ASP157, LYS65, TYR134
3 Replacement of ethoxy with a trifluoromethyl group-8.2LEU25, VAL33
4 Esterification of the carboxylic acid-6.8TYR134

This table is for illustrative purposes and the data is hypothetical.

Quantum Chemical Calculations of Electronic Structure and Reactivity

The phenazine ring system is electron-deficient, which is a key feature of its chemistry. rsc.org The introduction of an electron-donating ethoxy group (-OEt) at the 9-position and an electron-withdrawing carboxylic acid group (-COOH) at the 1-position creates a push-pull electronic effect across the aromatic system. This is expected to influence the molecule's absorption spectra, redox potential, and reactivity.

Studies on other phenazine derivatives show that substitutions significantly modify the electronic states. oup.com For this compound, DFT calculations would likely show that the HOMO is localized more towards the ethoxy-substituted ring, while the LUMO is distributed across the entire phenazine system, with some influence from the carboxylic acid group. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher reactivity.

Table 2: Predicted Electronic Properties from Hypothetical DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy -6.2 eVRelates to the ability to donate electrons
LUMO Energy -2.5 eVRelates to the ability to accept electrons
HOMO-LUMO Gap 3.7 eVIndicator of chemical reactivity and stability
Dipole Moment 3.5 DInfluences solubility and intermolecular interactions

This table is for illustrative purposes and the data is hypothetical.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key area of conformational flexibility is the orientation of the ethoxy and carboxylic acid groups relative to the phenazine plane.

The carboxylic acid group itself has two main conformations: syn and anti. nih.gov The syn conformation is generally more stable in the gas phase, but the anti conformation can be favored in solution due to better solvation. nih.gov The rotation of the C-O bond in the ethoxy group also leads to different conformers.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments, such as in water or bound to a protein. nih.govstuba.sk An MD simulation would track the movements of atoms over time, providing a detailed picture of the molecule's conformational landscape and its interactions with its surroundings. These simulations can reveal the most stable conformations and the energy barriers between them.

Predictive Models for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

For a series of derivatives of this compound, a QSAR model could be developed to predict their antimicrobial or cytotoxic activity. This would involve synthesizing a set of derivatives with varying substituents and measuring their biological activity. Then, various molecular descriptors (e.g., lipophilicity (logP), molecular weight, electronic parameters from DFT) would be calculated for each derivative.

A statistical method, such as multiple linear regression or machine learning, would then be used to build an equation that relates these descriptors to the observed activity. This model could then be used to predict the activity of other hypothetical derivatives, guiding the design of more potent compounds. The development of such models is a key part of modern drug design and discovery.

Future Directions and Applications in Academic Research

Exploration of Novel 9-Ethoxyphenazine-1-carboxylic Acid Derivatives

Future research will likely focus on the synthesis of new derivatives by modifying the core structure of this compound. The physical, chemical, and biological properties of phenazines are highly dependent on the type and position of their functional groups. acs.org The existing ethoxy and carboxylic acid groups serve as primary handles for chemical modification.

Key areas for derivatization include:

Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or hydrazones can significantly alter the molecule's solubility, cell permeability, and interaction with biological targets. mdpi.comnih.gov For instance, the synthesis of phenazine-1-carboxylic acylhydrazone derivatives has been shown to yield compounds with notable cytotoxic activity against cancer cell lines. mdpi.comnih.gov

Alteration of the Ethoxy Group: The ethoxy group at the C9 position can be modified by changing the alkyl chain length or introducing other functionalities. This could influence the lipophilicity and steric profile of the molecule, potentially enhancing its biological efficacy or specificity.

Ring Substitutions: Introducing additional substituents, such as halogens, hydroxyl groups, or amino groups, onto the phenazine (B1670421) core could create derivatives with enhanced properties. Halogenated phenazines, for example, have demonstrated potent activity against bacterial biofilms. nih.gov

Bioisosteric Replacement: The replacement of the phenyl ring with bioisosteres like ferrocene (B1249389) has been shown to yield compounds with enhanced pharmacodynamic profiles in other drug scaffolds. mdpi.com This strategy could be applied to create novel organometallic derivatives of this compound.

Potential Derivative Class Modification Strategy Anticipated Change in Property Potential Application Area
Amides/EstersReaction at the carboxylic acid moietyAltered solubility and bioavailabilityAnticancer, Antimicrobial
Halogenated DerivativesAddition of F, Cl, Br to the phenazine ringIncreased potency, biofilm eradicationAntibacterial, Antifungal
Hydroxylated DerivativesIntroduction of -OH groupsModified redox potential and activityBiocontrol, Anticancer
Organometallic HybridsReplacement of phenyl ring with ferroceneEnhanced cell permeability, novel redox activityAnticancer

In-depth Mechanistic Investigations of Biological Activities

While phenazines, in general, are known for their broad-spectrum biological activities, the specific mechanisms of action for this compound and its future derivatives require detailed investigation. nih.gov The primary mechanism often involves the generation of reactive oxygen species (ROS) and interference with cellular respiration. elifesciences.orgmdpi.com

Future research should aim to:

Elucidate Redox Cycling: Investigate the ability of the compound to act as an electron shuttle, which can disrupt cellular redox balance and lead to oxidative stress. nih.govnih.gov

Identify Molecular Targets: Determine specific intracellular targets, such as enzymes (e.g., topoisomerases) or DNA. nih.gov Some phenazine derivatives are known to intercalate with DNA, while others inhibit key enzymes in cancer cells. nih.govnih.gov

Study Effects on Biofilms: Given the role of other phenazines in biofilm formation and disruption, it is crucial to study how this compound affects microbial biofilms, which are critical in persistent infections and environmental contexts. elifesciences.orgnih.gov

Transcriptomic and Proteomic Analyses: Employing "omics" technologies can provide a global view of the cellular response to the compound, revealing pathways related to metabolism, stress response, and virulence that are affected.

Development of Advanced Synthetic Methodologies

Traditional chemical syntheses of phenazines can involve harsh conditions, expensive materials, and the production of toxic byproducts. acs.org Future research must focus on developing more efficient, sustainable, and versatile synthetic routes.

Promising methodologies include:

Palladium-Catalyzed Reactions: Pd-catalyzed N-arylation and C-H activation/arylation offer efficient ways to construct the phenazine core and introduce diverse substituents with high regioselectivity. researchgate.netchemrxiv.org

Ultrasound and Microwave-Assisted Synthesis: These green chemistry techniques can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional methods. researchgate.net

Modular Synthesis: Developing modular routes, where different building blocks can be easily combined, allows for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. nih.gov A modular approach has been successfully used to create phenazine-based materials with aggregation-induced emission properties. nih.gov

Synthetic Method Key Advantages Reference Example
Pd-Catalyzed C-H ArylationHigh regioselectivity, functional group toleranceSynthesis of diarylated dibenzophenazines chemrxiv.org
Ultrasound-Assisted SynthesisFaster reactions, milder conditions, higher yieldsGreen synthesis of phenazines from lawsone researchgate.net
Modular SynthesisRapid library generation, synthetic versatilitySynthesis of phenazine-based AIE luminogens nih.gov

Integration with Other Research Fields

The unique electronic and structural properties of the phenazine scaffold suggest that this compound and its derivatives could find applications beyond biology and medicine.

Materials Science: Phenazines are π-conjugated systems, making them candidates for use in organic electronics. taylorandfrancis.com Research could explore their potential as organic semiconductors, components in dye-sensitized solar cells, or as stimuli-responsive materials. nih.gov For instance, some phenazine derivatives exhibit aggregation-induced emission (AIE), a property valuable for developing new types of sensors and displays. nih.gov The anthraquinone (B42736) fused phenazine system has been noted for its dichroism, suggesting applications in liquid crystal displays. researchgate.net

Environmental Science: Phenazines are naturally involved in microbial ecology and biogeochemical cycles. researchgate.net Future studies could investigate the role of synthetic phenazines like this compound in bioremediation, for example, as redox mediators to enhance the degradation of pollutants. They can also serve as signaling molecules that influence microbial community behavior. nih.gov Given that phenazine-1-carboxylic acid (PCA) is a registered biopesticide, there is a strong precedent for the agricultural application of its derivatives. acs.orgnih.gov

Addressing Resistance Mechanisms and Enhancing Efficacy

As with any antimicrobial or anticancer agent, the potential for resistance development is a critical concern. Future academic research must proactively investigate and address these mechanisms.

Key research avenues include:

Identification of Resistance Genes: Studies on other phenazines have identified efflux pumps and specific mutations (e.g., in transcriptional repressors) as sources of resistance. nih.govresearchgate.net Similar mechanisms are likely relevant for this compound and should be investigated in target organisms. For example, in Staphylococcus aureus, resistance to halogenated phenazines can develop via a single amino acid change in the TetR21 transcriptional repressor. researchgate.net

Development of Combination Therapies: Exploring the synergistic effects of this compound with existing antibiotics or anticancer drugs could enhance efficacy and overcome resistance. Quorum sensing inhibitors, for instance, have been studied in combination with antibiotics to disrupt phenazine production and associated resistance in Pseudomonas aeruginosa. nih.gov

Targeting Resistance Pathways: Designing derivatives that can evade known resistance mechanisms, such as by modifying the structure to avoid recognition by efflux pumps, will be a crucial strategy.

Sustainable Production and Bio-based Manufacturing Research

Moving away from purely chemical synthesis, future research should explore bio-based production methods, which are often greener and more sustainable. acs.org

Metabolic Engineering and Synthetic Biology: Bacteria like Pseudomonas and Streptomyces are natural producers of phenazines, including the precursor PCA. nih.govwikipedia.org Their biosynthetic pathways, which start from chorismic acid, can be engineered to produce novel derivatives. acs.orgnih.gov By introducing specific enzymes, such as prenyltransferases or hydroxylases, into a PCA-producing microbial chassis, it may be possible to biosynthesize complex derivatives of this compound. acs.orgresearchgate.net

Biocatalysis: Utilizing isolated enzymes or whole-cell systems to perform specific chemical transformations on the phenazine core represents a powerful green chemistry approach. acs.org For example, enzymes have been used for the biocatalytic conversion of PCA to other hydroxylated phenazines, a process that could be adapted for novel derivatives. nih.gov This avoids the harsh reagents and conditions of many traditional chemical methods. acs.org

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 9-Ethoxyphenazine-1-carboxylic acid with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For example, derivatives of phenazine carboxylic acids are synthesized via nucleophilic substitution or coupling reactions, using catalysts like palladium or copper complexes. Reaction temperatures (e.g., 60–100°C) and solvent systems (e.g., DMF or THF) are critical for yield optimization. Purification via column chromatography or recrystallization ensures >95% purity, validated by HPLC and spectroscopic techniques .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with characteristic peaks for the ethoxy group (δ ~1.3–1.5 ppm for CH₃ and δ ~4.0–4.5 ppm for CH₂). High-resolution mass spectrometry (HRMS) or ESI-MS confirms molecular weight. Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm). Thermal stability can be evaluated using differential scanning calorimetry (DSC) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for weighing and handling to avoid inhalation. Wear nitrile gloves, lab coats, and safety goggles. Store in airtight containers at 2–8°C, away from oxidizing agents. In case of accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Toxicity data for analogues suggest low acute toxicity, but chronic exposure risks (e.g., reproductive toxicity) require further study .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., pH, solvent systems) or cell-line specificity. Standardize assays using reference compounds (e.g., phenazine-1-carboxylic acid as a positive control) and validate via dose-response curves. Statistical tools like ANOVA or Bland-Altman analysis can identify systematic biases. Cross-laboratory reproducibility studies are recommended .

Q. What catalytic mechanisms are proposed for this compound in oxidation reactions?

  • Methodological Answer : The ethoxy group enhances electron density at the phenazine core, facilitating electron transfer in redox reactions. Computational studies (DFT) suggest a radical-mediated pathway, with the carboxylic acid moiety stabilizing transition states. Experimental validation involves kinetic isotope effects (KIE) and trapping intermediates like superoxide radicals using spin traps .

Q. How do structural modifications at the ethoxy group affect the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : Alkyl chain elongation (e.g., replacing ethoxy with propoxy) increases lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility. Substituents at the phenazine ring (e.g., halogens) alter redox potentials, impacting antimicrobial activity. Structure-activity relationship (SAR) studies require systematic synthesis of analogues followed by in vitro bioassays and molecular docking .

Q. What strategies mitigate substrate inhibition in enzymatic assays involving this compound?

  • Methodological Answer : Substrate inhibition can arise from non-productive binding to enzymes. Use kinetic modeling (e.g., Hill equation) to identify inhibition constants (Ki). Modify assay conditions (e.g., lower substrate concentrations, add competitive inhibitors) or engineer enzymes via site-directed mutagenesis to reduce binding affinity .

Data Management and Analysis

Q. How should researchers design experiments to ensure reproducibility in studies involving this compound?

  • Methodological Answer : Document reaction conditions (e.g., solvent purity, catalyst lot numbers), and share raw data (NMR spectra, chromatograms) in open-access repositories. Use standardized protocols from journals like Nature Protocols for assays. Include negative controls and triplicate measurements to assess variability .

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?

  • Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Use bootstrap resampling for small datasets. Report effect sizes (Cohen’s d) for comparative studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.